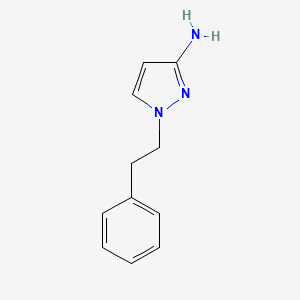

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

The compound “1-(2-Phenylethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2-Phenylethyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to an ethyl group (a two-carbon chain). The “1H” in the name indicates the position of a hydrogen atom in the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can react with electrophiles at the nitrogen atoms, and the phenylethyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are crystalline solids at room temperature, and they may exhibit fluorescence .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pyrazole derivatives have been synthesized and evaluated for various biological activities. For instance, compounds structurally related to 1-(2-Phenylethyl)-1H-pyrazol-3-amine have been reported to exhibit sedative effects, platelet antiaggregating activity, as well as moderate local anesthetic, analgesic, and anti-inflammatory activities in preclinical models (Bondavalli et al., 1990). Additionally, some pyrazole derivatives have been identified as potential antitumor, antifungal, and antibacterial agents, highlighting the versatility of these compounds in drug discovery (Titi et al., 2020).

Material Science Applications

In material science, pyrazole derivatives have been utilized for functional modification of polymers, leading to enhanced properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with pyrazole-based amine compounds demonstrated increased swelling and thermal stability, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Organic Synthesis and Catalysis

In the field of organic synthesis, pyrazole derivatives have been used as ligands in catalytic reactions to achieve selective transformations. For instance, unsymmetrical pyrazole-based ligands have been applied in palladium-catalyzed asymmetric allylic aminations, demonstrating the ability to control the configuration of the resulting products with high enantioselectivity (Togni et al., 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCAVAUAKIHFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

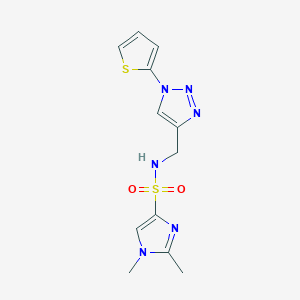

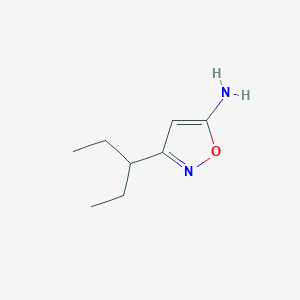

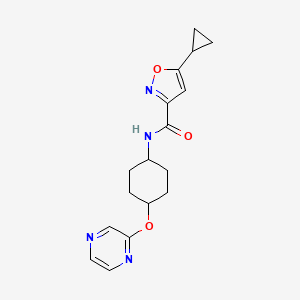

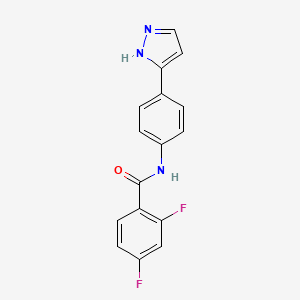

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2841622.png)

![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2841632.png)

![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)